2-Bromo-5-fluorophenol
Overview
Description
2-Bromo-5-fluorophenol is an organic compound with the molecular formula C6H4BrFO. It is a halogenated phenol, characterized by the presence of both bromine and fluorine atoms on the benzene ring. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural properties .
Mechanism of Action
- Primary Targets : 2-Bromo-5-fluorophenol is an aryl fluorinated building block. While specific primary targets are not extensively documented, it is commonly used for the synthesis of polycyclic 5-HT₃ and 5-HT₄ antagonists .
Target of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
2-Bromo-5-fluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to be involved in the synthesis of polycyclic 5-HT3 and 5-HT4 antagonists, which are important in the modulation of serotonin receptors . The compound can undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex organic molecules. The interactions of this compound with enzymes and proteins are primarily through its hydroxyl group, which can form hydrogen bonds and other non-covalent interactions, facilitating its incorporation into larger molecular structures.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, particularly those involving serotonin receptors, due to its role in the synthesis of 5-HT3 and 5-HT4 antagonists . These receptors are crucial in regulating neurotransmission, and their modulation can impact gene expression and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cell function, including alterations in metabolic pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, inhibiting or activating their functions. For instance, its role in the synthesis of 5-HT3 and 5-HT4 antagonists suggests that it can modulate the activity of these receptors by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate receptor activity. The stability and degradation of the compound are important considerations in experimental design, as they can influence the outcomes of biochemical assays.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate serotonin receptors without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of polycyclic compounds and serotonin receptor antagonists . The compound interacts with various enzymes, including those involved in hydroxylation and nucleophilic substitution reactions. These interactions can affect metabolic flux and the levels of metabolites in the cell, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and ability to form non-covalent interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell, where it can interact with target proteins and enzymes . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The activity of this compound is thus closely linked to its precise localization within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorophenol can be synthesized through various methods. One common approach involves the bromination of 5-fluorophenol. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the phenolic group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or other bases in solvents such as dimethylformamide or ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phenols, ethers, or thioethers.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols or reduced phenolic derivatives.
Scientific Research Applications
2-Bromo-5-fluorophenol is utilized in various scientific research fields:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is involved in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Bromophenol: Lacks the fluorine atom, which can affect its reactivity and applications.
5-Fluorophenol: Lacks the bromine atom, leading to different chemical properties and reactivity.
2-Bromo-4-methylphenol: Contains a methyl group instead of a fluorine atom, resulting in distinct chemical behavior.
Uniqueness: 2-Bromo-5-fluorophenol’s combination of bromine and fluorine atoms on the phenol ring provides unique reactivity and versatility in organic synthesis. This dual halogenation allows for selective reactions and the formation of diverse chemical products .
Properties
IUPAC Name |
2-bromo-5-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVAOAVBKOVPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369179 | |
Record name | 2-Bromo-5-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147460-41-1 | |
Record name | 2-Bromo-5-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147460-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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